molecular formula C6H13ClN2O2S B8248524 2-Methylsulfonyl-2,6-diazaspiro[3.3]heptane;hydrochloride

2-Methylsulfonyl-2,6-diazaspiro[3.3]heptane;hydrochloride

Cat. No.: B8248524
M. Wt: 212.70 g/mol
InChI Key: UAAMNCFORJAIOJ-UHFFFAOYSA-N
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Description

2-Methylsulfonyl-2,6-diazaspiro[3.3]heptane;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfonyl group attached to a spirocyclic diazaspiroheptane core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfonyl-2,6-diazaspiro[3.3]heptane;hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfonyl-2,6-diazaspiro[3.3]heptane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the diazaspiroheptane core, leading to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the diazaspiroheptane core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

2-Methylsulfonyl-2,6-diazaspiro[3.3]heptane;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methylsulfonyl-2,6-diazaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The spirocyclic structure may also contribute to its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane: Similar structure but lacks the hydrochloride salt form.

    2-(Methylsulfonyl)-2,6-diazaspiro[3.3]heptane dimethanesulfonate: Another derivative with different sulfonate groups.

Uniqueness

2-Methylsulfonyl-2,6-diazaspiro[3.3]heptane;hydrochloride is unique due to its specific combination of a spirocyclic core, a methylsulfonyl group, and its hydrochloride salt form. This combination enhances its solubility, stability, and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-methylsulfonyl-2,6-diazaspiro[3.3]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S.ClH/c1-11(9,10)8-4-6(5-8)2-7-3-6;/h7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAMNCFORJAIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2(C1)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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